molecular formula C11H8F2N2O2 B2448770 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245171-63-4

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2448770
CAS No.: 1245171-63-4
M. Wt: 238.194
InChI Key: MLDPVIHHQPPLQW-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl halide, which reacts with the pyrazole ring in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

The unique positioning of the difluorophenyl group in 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid imparts distinct chemical and biological properties compared to its analogs. This positioning affects the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPVIHHQPPLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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